7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Overview
Description
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This compound is characterized by a benzoxazepine ring structure, which includes a fluorine atom at the 7th position. It is a solid at room temperature and is used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with ethylene oxide in the presence of a base to form the intermediate, which is then cyclized to form the benzoxazepine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazepines .
Scientific Research Applications
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant activities .
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
- 5-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine
Uniqueness
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific fluorine substitution at the 7th position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS Number: 1281728-08-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10FNO
- Molecular Weight : 167.18 g/mol
- IUPAC Name : this compound
- SMILES : FC1=CC2=C(C=C1)OCCNC2
Research indicates that this compound exhibits activity as a central nervous system (CNS) agent. It is believed to interact with several neurotransmitter systems:
- Serotonin Receptors : Potential serotonergic activity has been suggested.
- Dopamine Receptors : Similar compounds have shown activity at dopamine receptors, which may impact mood and behavior.
Biological Activity
The compound has demonstrated various biological activities in preclinical studies:
- CNS Activity : It has been noted for its ability to penetrate the blood-brain barrier due to its lipophilicity .
- Inhibitory Effects : Related compounds have shown inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT), important for catecholamine synthesis .
Case Studies and Experimental Data
A study evaluating a series of tetrahydrobenzazepines found that certain derivatives exhibited selective inhibition of PNMT with high selectivity ratios . The selectivity ratio for some derivatives was greater than 75, indicating a strong potential for targeted therapeutic applications.
Compound | Selectivity Ratio | IC50 (nM) |
---|---|---|
4-Fluoro-8-nitro-THBA | >900 | Not reported |
Other derivatives | >75 | Not reported |
In Vivo Studies
In vivo studies have indicated that compounds similar to this compound can suppress cholesterol biosynthesis and exhibit anti-inflammatory effects . This suggests potential applications in metabolic disorders.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. While specific data on this compound is limited, related compounds have shown acute toxicity profiles that warrant careful handling and further investigation.
Properties
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGJLGVSYZIMCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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